molecular formula C10H11ClO3 B14800650 Methyl 2-(4-chlorophenoxy)propanoate

Methyl 2-(4-chlorophenoxy)propanoate

Cat. No.: B14800650
M. Wt: 214.64 g/mol
InChI Key: XMRTVWAOAZXLHM-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenoxy)propanoate is an ester derivative of 2-(4-chlorophenoxy)propanoic acid, where the carboxylic acid group is esterified with a methyl group. These compounds are characterized by a phenoxy group substituted with a chlorine atom at the para position, attached to the second carbon of a propanoate backbone. Such esters are of interest in agrochemical and pharmaceutical industries, often serving as herbicides, intermediates, or prodrugs .

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 2-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

XMRTVWAOAZXLHM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalysts

In the presence of concentrated sulfuric acid (H₂SO₄), the carboxylic acid protonates at the carbonyl oxygen, enhancing electrophilicity for methanol attack. The tetrahedral intermediate collapses, releasing water and forming the ester. Alternative catalysts like p-toluenesulfonic acid (PTSA) or thionyl chloride (SOCl₂) are employed in industrial settings to minimize side reactions such as etherification or dehydration.

Industrial-Scale Optimization

A patent-pending method (CN106349051A) details esterification using thionyl chloride under reflux conditions. For example, combining 1 mol of 2-(4-chlorophenoxy)propanoic acid with 10–50 mol equivalents of methanol and 0.1–1 mol of SOCl₂ at 45–65°C for 12–24 hours achieves yields exceeding 90%. Excess methanol drives equilibrium toward ester formation, while SOCl₂ acts as both a catalyst and dehydrating agent.

Table 1: Esterification Conditions and Yields

Acid (mol) MeOH (mol) SOCl₂ (mol) Temp (°C) Time (h) Yield (%) Purity (%)
1 10 0.1 45 24 90 99.2
1 30 0.6 55 18 93 99.4
1 50 1.0 65 12 95 99.5

Post-reaction purification involves aqueous workup to remove residual acid and catalyst, followed by reduced-pressure distillation to isolate the ester.

Chloromethylation Followed by Esterification

An alternative two-step synthesis begins with chloromethylation of 2-phenylpropionic acid, followed by esterification. Although originally developed for methyl 2-(4-chloromethylphenyl)propionate, this approach adapts well to phenoxy derivatives.

Chloromethylation of Phenolic Precursors

2-Phenylpropionic acid reacts with formaldehyde and hydrogen chloride (HCl) in concentrated sulfuric acid at 70–100°C to introduce the chloromethyl group. Optimal molar ratios (1:1.5–4:2.5–7.5 for acid:formaldehyde:HCl) ensure minimal byproducts like dichloromethyl derivatives.

Esterification of Chloromethyl Intermediate

The chloromethylated acid undergoes esterification with methanol and SOCl₂, mirroring the conditions in Table 1. This method’s advantage lies in its scalability, with batch reactors producing >99% purity ester after distillation.

Nucleophilic Aromatic Substitution

For laboratories lacking chlorinated precursors, nucleophilic substitution offers a flexible pathway. 4-Chlorophenol reacts with methyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) to displace bromide and form the ether linkage.

Reaction Scheme:
$$
\text{4-ClC}6\text{H}4\text{OH} + \text{CH}3\text{OCOCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KBr}
$$

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while temperatures of 80–100°C accelerate substitution. Yields range from 70–85%, with purification requiring column chromatography to remove unreacted phenol.

Enzymatic Esterification

Emerging green chemistry approaches utilize lipases (e.g., Candida antarctica Lipase B) to catalyze esterification in non-aqueous media. This method avoids acidic catalysts and operates at ambient temperatures, albeit with longer reaction times (48–72 hours) and moderate yields (60–75%).

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

Method Yield (%) Purity (%) Scalability Environmental Impact
Acid-Catalyzed Esterification 90–95 99.2–99.5 High Moderate (acid waste)
Chloromethylation 85–90 98–99 High High (HCl/SOCl₂ use)
Nucleophilic Substitution 70–85 95–98 Moderate Low
Enzymatic 60–75 90–95 Low Minimal

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution: Various substituted phenoxypropanoates.

    Hydrolysis: 2-(4-chlorophenoxy)propanoic acid and methanol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 2-(4-chlorophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Ester Group Variability :

  • Methyl esters (e.g., hypothetical target compound) are typically more volatile and less lipophilic than ethyl or butyl esters , influencing their environmental persistence and bioavailability .
  • Butyl esters (e.g., Mecoprop butyl ester) exhibit longer residual activity in soil due to slower hydrolysis, making them suitable for sustained herbicidal effects .

Extended Functional Groups: Compounds like Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate introduce a benzoyl moiety, shifting applications to pharmaceuticals (e.g., fenofibrate impurities) .

Molecular Weight and Solubility :

  • Larger esters (e.g., C₁₈H₁₇ClO₄) have higher molecular weights (>300 Da), reducing water solubility and enhancing lipid membrane permeability, a critical factor in drug design .

Agrochemical Use :

  • Chlorophenoxypropanoate esters are widely used as herbicides. For example, Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) and its butyl ester () target broadleaf weeds by mimicking auxin, disrupting plant growth .
  • Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate () may act as a precursor for herbicide formulations, leveraging its methyl substitution to enhance selectivity .

Pharmaceutical Relevance :

  • Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate () is identified as an impurity in fenofibrate production, highlighting the importance of ester stability in drug synthesis .
  • Esters like Etofibrate () are prodrugs that hydrolyze in vivo to release fibric acid, which lowers lipid levels by activating PPAR-α receptors .

Q & A

Basic Synthesis Optimization

Q: What are critical parameters for optimizing the synthesis of Methyl 2-(4-chlorophenoxy)propanoate to maximize yield and purity? A: Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) improve coupling efficiency in aryl ether formation .
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction rates but require rigorous post-synthesis purification to remove residuals .
  • pH control : Alkaline conditions (e.g., Na₂CO₃) stabilize intermediates during esterification .
  • Temperature : Moderate heating (60–80°C) balances reaction speed and side-product formation .
    Validate purity via HPLC or GC-MS, referencing impurity standards such as Fenofibric Acid derivatives .

Advanced Analytical Profiling

Q: How can researchers resolve contradictions in purity assessments between spectroscopic and chromatographic methods for this compound? A: Discrepancies often arise from:

  • Isomeric impurities : Chiral impurities (e.g., R/S enantiomers) may not resolve in non-chiral HPLC columns. Use chiral stationary phases or NMR (¹H/¹³C) for stereochemical confirmation .
  • Matrix interference : Residual solvents or catalysts (e.g., Pd) can skew UV-Vis spectra. Couple LC-MS with ion-suppression protocols to isolate the target compound .
  • Quantitative thresholds : Align detection limits with pharmacopeial standards (e.g., EP monographs) for impurities like 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid .

Basic Safety and Handling

Q: What engineering controls and personal protective equipment (PPE) are mandated for handling this compound in laboratory settings? A: Per NIOSH guidelines:

  • Ventilation : Use local exhaust ventilation for airborne concentration control; general ventilation for skin/eye irritant mitigation .
  • PPE : Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.
  • Decontamination : Emergency showers/eye wash stations must be accessible. Contaminated clothing requires on-site laundering with trained personnel .
  • Exposure monitoring : Air sampling via GC-MS every 6 months to ensure levels remain below 1 ppm .

Advanced Mechanistic Studies

Q: What in vitro models are suitable for studying the biological activity of this compound derivatives as ATF4 inhibitors? A: Prioritize:

  • Cell lines : Human carcinoma lines (e.g., HepG2, MCF-7) for evaluating antiproliferative effects via MTT assays .
  • Gene silencing : siRNA knockdown of ATF4 to confirm target specificity in dose-response studies .
  • Metabolic stability : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation, correlating with pharmacokinetic profiles .
    Contradictory data on IC₅₀ values across studies may arise from differential assay conditions (e.g., serum-free vs. serum-containing media) .

Structural-Activity Relationship (SAR) Challenges

Q: How does halogen substitution at the phenyl ring (e.g., 4-chloro vs. 4-fluoro) impact the bioactivity of this compound analogs? A:

  • Electron-withdrawing effects : Chloro groups enhance metabolic stability but reduce solubility; fluoro analogs show improved membrane permeability .
  • Binding affinity : Molecular docking simulations reveal chloro substituents increase hydrophobic interactions with ATF4’s ligand-binding domain .
  • Toxicity : Chlorinated derivatives may exhibit higher hepatotoxicity in vitro (e.g., elevated ALT in HepG2 cells) compared to fluoro variants .

Advanced Degradation Analysis

Q: What accelerated degradation protocols identify hydrolytic byproducts of this compound under physiological conditions? A:

  • Forced hydrolysis : Incubate at pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 72 hours. Monitor ester cleavage to 2-(4-chlorophenoxy)propanoic acid via LC-QTOF .
  • Photostability : Expose to UV light (ICH Q1B) to detect radical-mediated oxidation products (e.g., quinone derivatives) .
  • Thermal stress : Store at 40°C/75% RH for 4 weeks; assess dimerization or lactone formation .

Basic Crystallography and Characterization

Q: Which crystallographic techniques confirm the stereochemical configuration of this compound? A:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration using anomalous dispersion effects (e.g., Cu Kα radiation) .
  • Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to detect polymorphic impurities .
  • DSC/TGA : Identify melting point deviations (>2°C) indicative of solvate formation .

Advanced Environmental Fate Studies

Q: How do researchers model the environmental persistence of this compound in aquatic systems? A:

  • Biodegradation assays : OECD 301F (modified Sturm test) with activated sludge to measure BOD₅/COD ratios .
  • Hydrolysis half-life : Calculate via pseudo-first-order kinetics at varying pH/temperature .
  • QSAR models : Predict bioaccumulation potential using logP (2.8) and molecular weight (228.6 g/mol) .

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